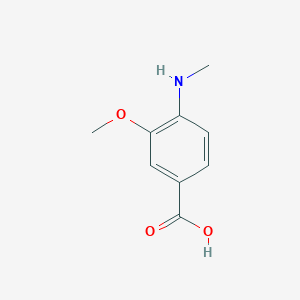

3-Methoxy-4-(methylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-4-(methylamino)benzoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

3-Methoxy-4-(methylamino)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to bioactive molecules.

- Synthesis of Drug Precursors : It is utilized in the preparation of methylated derivatives that are crucial for developing pharmaceuticals. For instance, methyl 3-methoxy-4-methylbenzoate derived from this compound is noted for its role in synthesizing drugs aimed at treating diabetes mellitus and other conditions .

- Antimicrobial Activity : Research indicates that derivatives of 4-(methylamino)benzoic acid exhibit antimicrobial properties. These derivatives can be synthesized through the modification of this compound, making them potential candidates for new antibiotic formulations .

Agricultural Biotechnology

The compound has also found applications in agricultural biotechnology:

- Plant Growth Regulators : Studies have shown that small synthetic molecules derived from benzoic acids, including this compound, can modulate plant growth and development. These compounds can act as growth regulators, enhancing crop yield and resilience against environmental stressors .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard in various chromatographic techniques:

- HPLC and LC-MS Applications : The compound is frequently employed in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to quantify related substances in pharmaceutical formulations. Its stability and solubility make it suitable for these analytical methods .

- Synthesis of Antimicrobial Agents :

- Plant Growth Regulation :

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The carboxylic acid group (pKa ≈ 4.25 ) undergoes deprotonation in basic media to form water-soluble salts. For example:

C9H11NO3+NaOH→C9H10NO3−Na++H2O

This reaction is critical for purification and solubility enhancement .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard conditions:

Esterification

Reaction with methanol in acidic conditions yields methyl esters:

C9H11NO3+CH3OHH+C10H13NO3+H2O

This process is analogous to methods described for 3-methoxy-4-methylbenzoic acid derivatives .

Amidation

Thionyl chloride converts the acid to an acyl chloride, which reacts with amines:

C9H11NO3SOCl2C9H10NO2ClRNH2C9H10N2O2R

Such reactions are foundational in pharmaceutical intermediate synthesis .

Methylamino Group Reactivity

-

Alkylation/Acylation : The -NHCH₃ group reacts with alkyl halides or acyl chlorides:

C9H11NO3+R-X→C9H10NO3R+HX

Conditions vary based on R-group steric and electronic effects. -

Oxidation : Under strong oxidants (e.g., KMnO₄), the methylamino group may form nitroso or nitro derivatives, though direct evidence requires further study .

Methoxy Group Reactivity

Demethylation with HBr yields phenolic derivatives:

C9H11NO3HBrC8H9NO3+CH3Br

This is less common unless forced by harsh conditions .

Reduction and Catalytic Hydrogenation

The nitro precursor (3-nitro-4-methoxybenzoic acid) undergoes reduction to form the methylamino group, as demonstrated in analogous syntheses :

C8H7NO5Hydrazine, FeOH2OC9H11NO3

Key conditions include alkaline media (pH 10–12) and temperatures of 55–60°C .

Crystallization and Solid-State Behavior

Hydrogen bonding between the carboxylic acid and methoxy groups stabilizes the crystal lattice, as observed in related structures . This affects solubility and melting points (152–154°C ).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-Methoxy-4-(methylamino)benzoic acid?

Methodological Answer:

- Synthesis Strategy : Utilize high-accuracy predictive tools (e.g., PISTACHIO, REAXYS) to identify feasible routes. For example, coupling reactions involving methylamine and methoxy-substituted benzoic acid derivatives under controlled pH and temperature (40–60°C) .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.65 in hexane/EtOH) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 amine-to-acid ratio) and use catalysts like DIPEA to enhance coupling efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Identify methoxy (δ ~3.7–3.9 ppm) and methylamino (δ ~2.8–3.1 ppm) groups. Carboxylic acid protons appear as broad singlets (δ ~12–13 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 195.18 g/mol) via ESI-MS or MALDI-TOF. Look for fragmentation patterns matching benzoic acid cores .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .

Q. What experimental approaches are used to determine solubility and formulation compatibility?

Methodological Answer :

- Solubility Screening : Test in polar (DMSO, ethanol) and aqueous buffers (pH 1–12) using UV-Vis spectrophotometry. Note limited solubility in water (logP ~1.5–2.0) .

- Formulation Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid formulations containing strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivative synthesis (e.g., triazine or Schiff base formation)?

Methodological Answer :

- Regioselective Substitution : Use temperature control (e.g., 50°C for triazine coupling) and directing groups (e.g., methoxy) to favor para/ortho positions. For Schiff bases, employ reflux in ethanol with catalytic acetic acid .

- Mechanistic Insights : Monitor intermediates via in-situ IR to track carbonyl (1700 cm⁻¹) or imine (1640 cm⁻¹) formation. Kinetic studies reveal rate-limiting steps (e.g., nucleophilic aromatic substitution) .

Q. What strategies mitigate stability challenges under oxidative or acidic conditions?

Methodological Answer :

- Oxidative Degradation : Add antioxidants (e.g., BHT at 0.1% w/v) or use inert atmospheres (N2/Ar) during storage. Characterize decomposition products (e.g., CO2, methylamine derivatives) via GC-MS .

- Acid Sensitivity : Buffer solutions (pH 6–8) minimize carboxylic acid protonation. For solid-state stability, use desiccants (silica gel) and amber glass vials .

Q. How can computational models predict metabolic pathways and toxicity profiles?

Methodological Answer :

- Metabolism Prediction : Use tools like BKMS_METABOLIC to identify Phase I/II pathways (e.g., hydroxylation at the methoxy group or N-methyl oxidation) .

- Toxicity Profiling : Apply QSAR models to estimate acute toxicity (LD50) and prioritize in vitro assays (e.g., Ames test for mutagenicity) .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

Methodological Answer :

- Yield Discrepancies : Compare literature data (e.g., 60–85% yields for similar benzoic acid derivatives). Variability arises from solvent purity (HPLC-grade vs. technical) or reaction scaling (micro vs. batch reactors) .

- Resolution : Standardize protocols (e.g., USP guidelines) and validate reproducibility via interlaboratory studies. Use DOE (Design of Experiments) to isolate critical factors (e.g., temperature, catalyst loading) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

Methodological Answer :

- Binding Assays : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity (KD values) for targets like cyclooxygenase or neurotransmitter receptors .

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in kinetic assays (IC50 determination). Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Ser530 in COX-2) .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-methoxy-4-(methylamino)benzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-10-7-4-3-6(9(11)12)5-8(7)13-2/h3-5,10H,1-2H3,(H,11,12) |

InChI Key |

GQVAGDPAHFLKQI-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1)C(=O)O)OC |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.